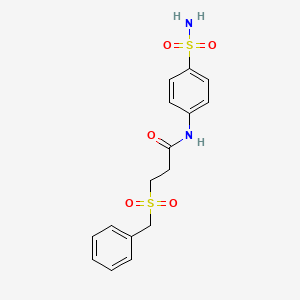

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of benzylsulfonyl and sulfamoylphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with thionyl chloride under reflux conditions.

Synthesis of 4-Sulfamoylphenylamine: This intermediate is synthesized by sulfonation of aniline with chlorosulfonic acid, followed by neutralization with ammonia.

Coupling Reaction: The final step involves the coupling of benzylsulfonyl chloride with 4-sulfamoylphenylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl and sulfamoylphenyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- 4-(Propylsulfonyl)phenylboronic acid

- 4-Methanesulfonylphenylboronic acid

Uniqueness

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of both benzylsulfonyl and sulfamoylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 320.36 g/mol

- CAS Number : 878989-06-1

This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes, including respiration and acid-base balance. The inhibition of specific CA isoforms has been linked to anti-cancer activities and the modulation of tumor microenvironments.

Target Enzymes

- Carbonic Anhydrase IX (CA IX) : Overexpressed in many tumors, making it a target for selective cancer therapies.

- Carbonic Anhydrase XII (CA XII) : Involved in pH regulation within tissues.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy against the AMJ-13 Iraqi breast cancer cell line, showcasing its potential as an anticancer agent . The compound's ability to inhibit CA IX contributes to its antitumor effects by disrupting the pH regulation in tumor microenvironments, leading to increased acidity and enhanced apoptosis in cancer cells.

Enzyme Inhibition

The compound has been shown to selectively inhibit CA IX and CA XII with high potency. This selectivity is crucial for minimizing side effects associated with broader-spectrum CA inhibitors. The following table summarizes the inhibition constants (Ki) for various CA isoforms:

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| Carbonic Anhydrase IX | 0.5 nM |

| Carbonic Anhydrase XII | 1.2 nM |

| Carbonic Anhydrase II | >100 nM |

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments demonstrated that the compound significantly reduced cell viability in cancer cell lines, including breast and prostate cancers. The mechanism was attributed to its action on CA IX, which is vital for maintaining tumor pH .

- In Vivo Studies : Animal model studies indicated that administration of this compound led to reduced tumor growth rates compared to control groups. Tumor recurrence was notably lower in treated mice, suggesting a potential for clinical application .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key structural features that enhance the compound's selectivity for CA IX over other isoforms, providing insights into optimizing its pharmacological profile .

Properties

IUPAC Name |

3-benzylsulfonyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c17-25(22,23)15-8-6-14(7-9-15)18-16(19)10-11-24(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXJFKPMZSNHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.